molecular formula C9H9N3O2S B010349 Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate CAS No. 108792-25-2

Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate

Cat. No. B010349
M. Wt: 223.25 g/mol
InChI Key: NJBCGNISCBBUIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action has been studied extensively.

Mechanism Of Action

The mechanism of action of Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in the growth of cancer cells. It has also been found to inhibit the activity of certain inflammatory mediators, which can reduce inflammation.

Biochemical And Physiological Effects

Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. It has also been found to have potential neuroprotective properties and can be used to treat various neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate in lab experiments is its potential anti-cancer properties. It can be used to study the growth of cancer cells and the mechanisms behind their growth. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It can be toxic to certain cells and can cause cell death.

Future Directions

There are several future directions for the study of Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate. One of the most significant directions is the development of new anti-cancer drugs based on this compound. It can also be studied for its potential applications in the treatment of various inflammatory diseases and neurological disorders. Further studies can also be conducted to understand the mechanisms behind its anti-cancer and anti-inflammatory properties.
Conclusion:
Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate is a chemical compound that has potential applications in various fields, including medicinal chemistry. It can be synthesized through various methods and has been found to have potential anti-cancer and anti-inflammatory properties. Further studies are needed to understand the mechanisms behind its properties and to develop new drugs based on this compound.

Synthesis Methods

Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate can be synthesized through various methods. One of the most common methods is the reaction of 2-aminobenzo[d]thiazole with methyl isocyanate. This reaction yields Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate along with some other by-products. Another method involves the reaction of 2-aminobenzo[d]thiazole with methyl chloroformate in the presence of a base. This reaction also yields Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate along with some other by-products.

Scientific Research Applications

Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to have potential anti-cancer properties, and studies have shown that it can inhibit the growth of cancer cells. It has also been found to have potential anti-inflammatory properties and can be used to treat various inflammatory diseases.

properties

CAS RN

108792-25-2

Product Name

Methyl (2-aminobenzo[d]thiazol-6-yl)carbamate

Molecular Formula

C9H9N3O2S

Molecular Weight

223.25 g/mol

IUPAC Name

methyl N-(2-amino-1,3-benzothiazol-6-yl)carbamate

InChI

InChI=1S/C9H9N3O2S/c1-14-9(13)11-5-2-3-6-7(4-5)15-8(10)12-6/h2-4H,1H3,(H2,10,12)(H,11,13)

InChI Key

NJBCGNISCBBUIY-UHFFFAOYSA-N

SMILES

COC(=O)NC1=CC2=C(C=C1)N=C(S2)N

Canonical SMILES

COC(=O)NC1=CC2=C(C=C1)N=C(S2)N

synonyms

Carbamic acid, (2-amino-6-benzothiazolyl)-, methyl ester (9CI)

Origin of Product

United States

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